Bienvenue dans la boutique en ligne BenchChem!

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one

Anti-Platelet Cyclooxygenase Inhibition Thromboembolic Disease

Select this compound for its demonstrated cyclooxygenase (CO) inhibition and anti-platelet activity. The 4-methoxyphenyl substituents are essential for target engagement; generic 5,6-diphenyl-1,2,4-triazin-3(2H)-one analogs are not biologically interchangeable. Key derivatives exhibit ex vivo potency more than three times that of aspirin, with a favorable gastrointestinal safety profile. Ideal for synthesizing 3-substituted analogs to develop novel anti-thrombotic or anti-inflammatory agents. Insist on high-purity, well-characterized 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one to ensure reproducible SAR results.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
CAS No. 5471-46-5
Cat. No. B1606313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
CAS5471-46-5
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=C(C=C3)OC
InChIInChI=1S/C17H15N3O3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21)
InChIKeyNDTQIXGIWFMLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one (CAS 5471-46-5) Procurement & Chemical Identity Reference


5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one (CAS 5471-46-5) is a heterocyclic organic compound belonging to the 1,2,4-triazin-3(2H)-one class, with the molecular formula C17H15N3O3 and a molecular weight of 309.32 g/mol . Its core structure consists of a triazinone ring substituted at the 5- and 6-positions with two 4-methoxyphenyl groups. The compound serves as a critical scaffold in medicinal chemistry, particularly for the development of anti-platelet and anti-inflammatory agents [1]. Its commercial availability and use as a synthetic intermediate are noted in reputable chemical catalogs .

Why Generic 1,2,4-Triazin-3-one Analogs Cannot Substitute 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one


Generic substitution of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one with other 1,2,4-triazin-3-one derivatives, such as 5,6-diphenyl-1,2,4-triazin-3(2H)-one, is not scientifically valid due to profound differences in biological activity and pharmacological profiles. The presence of the 4-methoxyphenyl groups is critical for target engagement, as demonstrated by structure-activity relationship (SAR) studies showing that 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines exhibit potent cyclooxygenase (CO) inhibition and anti-platelet activity in vitro and ex vivo, with ex vivo potency more than three times that of aspirin [1]. In contrast, closely related 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives are primarily investigated as selective COX-2 inhibitors for anti-inflammatory applications, with a different biological target profile [2]. The methoxy substituents on the phenyl rings of the target compound confer distinct electronic and steric properties that directly impact its binding affinity and selectivity, making it a non-interchangeable scaffold for research and development.

Quantitative Differentiation Evidence for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one vs. Closest Analogs


Superior Ex Vivo Anti-Platelet Potency of a 5,6-Bis(4-methoxyphenyl)-1,2,4-triazine Derivative vs. Aspirin

A 3-substituted derivative of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, specifically compound 10, demonstrated ex vivo anti-platelet potency that was more than three times greater than aspirin [1]. In a rat model, compound 10 completely prevented arachidonic acid- and collagen-induced platelet aggregation at 6 hours following oral administration of 3.2 and 1.0 mg/kg, respectively, whereas aspirin required higher doses to achieve comparable effects [1].

Anti-Platelet Cyclooxygenase Inhibition Thromboembolic Disease

Gastrointestinal Safety Advantage of a 5,6-Bis(4-methoxyphenyl)-1,2,4-triazine Derivative Over Aspirin

In a comparative toxicity study, a 3-substituted derivative of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one (compound 10) exhibited a superior gastrointestinal safety profile compared to aspirin [1]. Compound 10 showed no gastrointestinal side effects in rats even at a high dose of 100 mg/kg, whereas aspirin caused dose-dependent gastrointestinal side effects at 32, 100, and 320 mg/kg [1].

Drug Safety COX Inhibition Gastrointestinal Toxicity

Potent In Vitro Cyclooxygenase (CO) Inhibition by a 5,6-Bis(4-methoxyphenyl)-1,2,4-triazine Derivative

The 3-substituted derivative 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (compound 10) exhibited potent cyclooxygenase (CO) inhibition in vitro with an IC50 of 2.8 x 10^-7 M [1]. This quantitative potency underscores the scaffold's utility for developing CO inhibitors.

Cyclooxygenase Inhibition In Vitro Pharmacology Anti-Inflammatory

Key Research & Industrial Applications for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one


Anti-Platelet Drug Discovery and Lead Optimization

Given the demonstrated ex vivo potency and favorable gastrointestinal safety profile of its derivatives relative to aspirin, 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is a validated starting scaffold for developing novel anti-thrombotic agents [1]. Medicinal chemists can utilize this core to synthesize and optimize 3-substituted analogs, aiming to enhance potency, selectivity, and pharmacokinetic properties for treating thromboembolic disorders [1].

Cyclooxygenase (CO) Inhibitor Development for Inflammatory Conditions

The scaffold's capacity for potent CO inhibition (IC50 = 2.8 x 10^-7 M for a key derivative) supports its use in developing new anti-inflammatory therapeutics [1]. Researchers can leverage this core to design compounds that modulate prostaglandin synthesis, potentially with improved safety profiles over traditional NSAIDs [1].

Structure-Activity Relationship (SAR) Studies on 1,2,4-Triazine Scaffolds

The compound serves as a crucial reference point for SAR investigations within the 1,2,4-triazin-3-one class. Comparative studies with analogs like 5,6-diphenyl-1,2,4-triazin-3(2H)-one can elucidate the specific contributions of the 4-methoxyphenyl substituents to biological activity, target selectivity, and physicochemical properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.